Cas no 615-59-8 (1,4-Dibromo-2-methylbenzene)
1,4-Dibromo-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dibromo-2-methylbenzene
- 2,5-Dibromotoluene
- 2,5-Dibromotoluene Solution
- Method 8121 - Internal Standard Mix
- 1,4-Dibromo-2-methyl-benzene
- D2577
- 615-59-8
- UNII-BAX67T68IK
- NSC 6222
- Z1262253894
- 1,4-DIBROMOTOLUENE
- AM62222
- NSC-6222
- 2,5-Dibromotoluene, 98%
- NSC6222
- AKOS015888805
- FT-0610284
- 2,5-dibromo-toluene
- EINECS 210-437-0
- Benzene, 1,4-dibromo-2-methyl-
- Benzene,4-dibromo-2-methyl-
- 1,4-Dibromo-2-methylbenzene #
- 2,5 Dibromotoluene
- DS-18293
- InChI=1/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H
- 2,5-DIBROMO TOLUENE
- SCHEMBL177750
- Toluene, 2,5-dibromo-
- CS-W012652
- EN300-91457
- DTXSID1050389
- MFCD00000090
- SY010837
- BAX67T68IK
- 3,6-dibromotoluene
- NS00021251
- DB-053933
- DTXCID2029406
- 210-437-0
-
- MDL: MFCD00000090
- Inchi: 1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
- InChI Key: QKEZTJYRBHOKHH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C)Br
- BRN: 1859123
Computed Properties
- Exact Mass: 247.88400
- Monoisotopic Mass: 247.883625
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: No data available
- Density: 1.815 g/mL at 25 °C(lit.)
- Melting Point: 5-6 °C (lit.)
- Boiling Point: 135-136 °C/35 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.602(lit.)
- PSA: 0.00000
- LogP: 3.52000
1,4-Dibromo-2-methylbenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25-S37/39-S26
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:S24/25
1,4-Dibromo-2-methylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Dibromo-2-methylbenzene Pricemore >>
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123558-25g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123558-500g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123558-5g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D123558-100g |
1,4-Dibromo-2-methylbenzene |
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¥367.90 | 2023-09-03 | |
| BAI LING WEI Technology Co., Ltd. | GRH-004-SS-10X-1mL |
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| TRC | D425883-500mg |
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615-59-8 | 500mg |
$ 58.00 | 2023-09-07 | ||
| TRC | D425883-5g |
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$64.00 | 2023-05-18 |
1,4-Dibromo-2-methylbenzene Suppliers
1,4-Dibromo-2-methylbenzene Related Literature
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Huseyin Akbulut,Bahar Guler,Suna Timur,Yusuf Yagci RSC Adv. 2015 5 60861
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Fengli Chen,Dongjie Bai,Xia Wang,Yabing He Inorg. Chem. Front. 2017 4 960
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Yoann Aubin,Cédric Fischmeister,Christophe M. Thomas,Jean-Luc Renaud Chem. Soc. Rev. 2010 39 4130
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4. Aromatic PMOs: tolyl, xylyl and dimethoxyphenyl groups integrated within the channel walls of hexagonal mesoporous silicasGalina Temtsin,Tewodros Asefa,Shmuel Bittner,Geoffrey A. Ozin J. Mater. Chem. 2001 11 3202
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Whitney S. Y. Ong,Ronald A. Smaldone,Sheel C. Dodani Chem. Sci. 2020 11 7716
Additional information on 1,4-Dibromo-2-methylbenzene
Introduction to 1,4-Dibromo-2-methylbenzene (CAS No. 615-59-8)
1,4-Dibromo-2-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 615-59-8, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its bromine substituents at the 1 and 4 positions of a methyl-substituted benzene ring, serves as a versatile intermediate in the development of various chemical and medicinal applications. Its unique structural properties make it a valuable building block for synthesizing more complex molecules, particularly in the realm of drug discovery and material science.
The molecular structure of 1,4-Dibromo-2-methylbenzene consists of a benzene ring with two bromine atoms and one methyl group attached at specific positions. This arrangement imparts distinct reactivity patterns, making it useful in various synthetic transformations. The presence of bromine atoms allows for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, which are pivotal in constructing biologically active compounds. The methyl group at the 2-position influences the electronic distribution of the ring, enhancing its utility in selective reactions.
In recent years, 1,4-Dibromo-2-methylbenzene has been explored in several cutting-edge research areas. One notable application lies in the synthesis of pharmaceutical intermediates. Researchers have leveraged its reactivity to develop novel compounds with potential therapeutic effects. For instance, derivatives of this molecule have been investigated for their antimicrobial and anti-inflammatory properties. The bromine atoms serve as handles for introducing additional functional groups, enabling the creation of structurally diverse molecules that can interact with biological targets.
Another emerging field where 1,4-Dibromo-2-methylbenzene has found utility is in materials science. The compound’s ability to undergo polymerization or copolymerization with other monomers has led to the development of advanced materials with tailored properties. These materials exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in electronics, coatings, and high-performance polymers. The bromine substituents also facilitate modifications that can improve material performance under specific conditions.
The synthesis of 1,4-Dibromo-2-methylbenzene typically involves bromination reactions on toluene or xylene derivatives. Advanced synthetic methodologies have been refined to achieve high yields and selectivity in these processes. Techniques such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions have been optimized to produce this compound with minimal byproducts. These advancements ensure that researchers can obtain high-purity 1,4-Dibromo-2-methylbenzene efficiently for their studies.
Recent studies have also highlighted the role of 1,4-Dibromo-2-methylbenzene in medicinal chemistry. Researchers have utilized computational modeling to predict how derivatives of this compound might interact with biological receptors or enzymes. These studies have provided insights into potential drug candidates for treating various diseases. The compound’s structural flexibility allows chemists to modify its framework subtly while maintaining its core reactivity, leading to a diverse library of molecules for further investigation.
The environmental impact of using 1,4-Dibromo-2-methylbenzene as a precursor has also been a subject of interest. While brominated compounds are generally stable and less prone to degradation, their persistence in the environment necessitates careful handling and disposal practices. Researchers are exploring green chemistry approaches to minimize waste and reduce hazardous byproducts during synthesis. These efforts align with broader sustainability goals in the chemical industry.
In conclusion,1,4-Dibromo-2-methylbenzene (CAS No. 615-59-8) is a multifaceted compound with significant applications across organic synthesis and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it indispensable in developing new drugs and advanced materials. As research continues to uncover new possibilities for this molecule,1,4-Dibromo-2-methylbenzene is poised to remain a cornerstone in synthetic chemistry and material science.
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